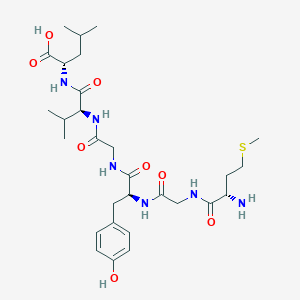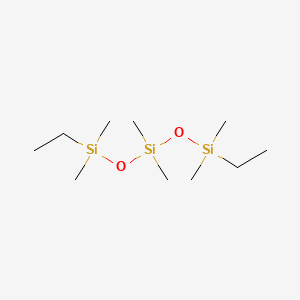
1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane is a type of organosilicon compound. It is characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with ethyl and methyl groups attached to the silicon atoms. This compound is part of the larger family of trisiloxanes, which are known for their applications in various fields due to their chemical stability and unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane can be synthesized through a hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction typically uses a platinum-based catalyst, such as platinum divinyltetramethyldisiloxane complex, under mild conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the hydrosilylation reaction is carried out. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions: 1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of silanols or siloxane bonds.
Reduction: This reaction is less common but can occur under specific conditions.
Substitution: This reaction involves the replacement of one or more of the ethyl or methyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxane bonds.
Substitution: Various substituted trisiloxanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical stability and hydrophobic properties.
Wirkmechanismus
The mechanism by which 1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane exerts its effects is primarily through its interaction with other molecules via its silicon-oxygen backbone. This allows it to form stable bonds with various substrates, making it useful in applications requiring durable and stable materials. The molecular targets and pathways involved include the formation of siloxane bonds and interactions with organic molecules through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
- 1,1,3,3,5,5-Hexamethyltrisiloxane
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane
Comparison: 1,5-Diethyl-1,1,3,3,5,5-hexamethyltrisiloxane is unique due to the presence of ethyl groups in addition to methyl groups, which can influence its reactivity and physical properties. Compared to 1,1,3,3,5,5-Hexamethyltrisiloxane, the ethyl groups provide additional steric hindrance and hydrophobicity. In contrast, 1,1,1,3,5,5,5-Heptamethyltrisiloxane has an additional methyl group, which can affect its overall molecular size and reactivity.
Eigenschaften
CAS-Nummer |
143218-62-6 |
|---|---|
Molekularformel |
C10H28O2Si3 |
Molekulargewicht |
264.58 g/mol |
IUPAC-Name |
bis[[ethyl(dimethyl)silyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C10H28O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H2,1-8H3 |
InChI-Schlüssel |
SPDPBNKCNIQAOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



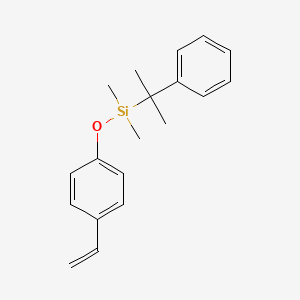
![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
![6-Phenyl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12552009.png)
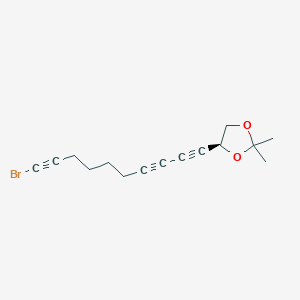
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
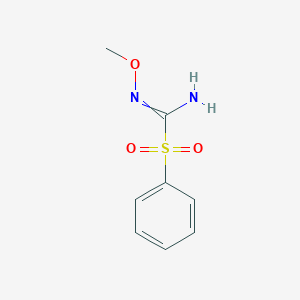
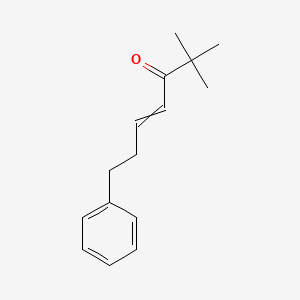
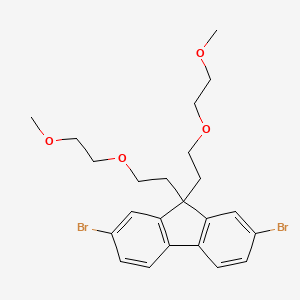
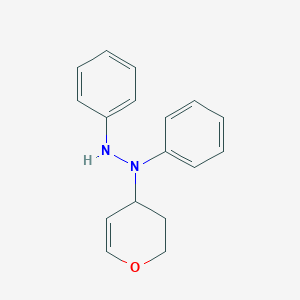

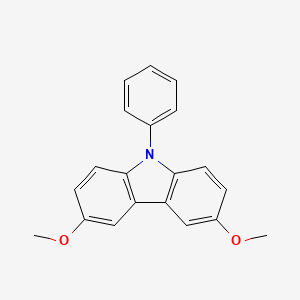
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)
